[1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone
Description
This compound belongs to the dibenzo[b,e][1,4]diazepin class, characterized by a 10-membered diazepine ring fused to two benzene moieties. Key structural features include:
- Bis(3,4,5-trimethoxyphenyl) substituents: Electron-rich aromatic groups at positions 3 and 11, known for enhancing bioavailability and membrane permeability in pharmacologically active compounds .
- Phenyl methanone group: A ketone-linked phenyl ring at position 10, contributing to steric bulk and electronic effects.
Properties
Molecular Formula |
C38H38N2O8 |
|---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
5-benzoyl-6,9-bis(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C38H38N2O8/c1-43-30-18-24(19-31(44-2)36(30)47-5)23-16-27-34(29(41)17-23)35(25-20-32(45-3)37(48-6)33(21-25)46-4)40(28-15-11-10-14-26(28)39-27)38(42)22-12-8-7-9-13-22/h7-15,18-21,23,35,39H,16-17H2,1-6H3 |
InChI Key |
QDOKPEXEABXWAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CC(=C(C(=C6)OC)OC)OC)C(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone typically involves multi-step organic reactionsCommon reagents used in these reactions include phenylhydrazine, benzaldehyde derivatives, and various catalysts to facilitate the formation of the diazepine ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, potentially altering the compound’s properties .
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds with similar structural characteristics exhibit a variety of pharmacological effects. The following applications have been identified:
Anticancer Activity
Studies have shown that related compounds can act as potent antiproliferative agents against various cancer cell lines. For example:
- Compound 22b , structurally related to the target compound, demonstrated significant antiproliferative activity in MCF-7 breast cancer cells with an IC50 value of 0.39 mM. It also showed effectiveness against triple-negative MDA-MB-231 cells and leukemia HL-60 cells .
- The compound induced G2/M phase cell cycle arrest and apoptosis in MCF-7 cells while inhibiting tubulin polymerization .
Neuropharmacological Effects
Dibenzo[d,e]diazepines are known for their effects on the central nervous system. Potential applications include:
- Anxiolytic and sedative properties : Similar compounds have been studied for their ability to modulate GABAergic activity, which may provide therapeutic benefits in anxiety disorders.
Antimicrobial Properties
Some derivatives have shown antimicrobial activity against various pathogens:
- The presence of methoxy groups is believed to enhance the interaction with microbial membranes, leading to increased efficacy against bacterial strains.
Synthetic Methodologies
The synthesis of this compound can be achieved through several routes:
- Multi-step synthesis involving the formation of the dibenzo[d,e]diazepine core followed by the introduction of methoxy groups and phenyl substituents.
- Reactions typical for diazepine derivatives , including cyclization reactions and functional group modifications.
Case Studies
Several studies have explored the pharmacological potential of similar compounds:
Mechanism of Action
The mechanism of action of 1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone involves its interaction with various molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The specific pathways and targets depend on the context of its use, such as its role in inhibiting cancer cell growth or reducing inflammation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the dibenzo[b,e][1,4]diazepin core but differ in substituents, impacting their physicochemical and biological properties:
Spectroscopic Characterization
Comparative NMR and IR data (Table 1) illustrate substituent-driven spectral shifts:
Table 1: Spectral Data for Key Compounds
Biological Activity
The compound 1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone is a complex organic molecule belonging to the dibenzo[d,e]diazepine class. This structure features multiple aromatic rings and methoxy substituents that potentially enhance its biological activity. The compound's unique arrangement contributes to its pharmacological properties and therapeutic potential.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 488.58 g/mol. The presence of hydroxyl groups and methoxy substituents is significant in determining the compound's reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar dibenzo[d,e]diazepine structures exhibit a variety of pharmacological effects. The biological activities associated with this compound can be categorized into several key areas:
- Antioxidant Activity : Compounds with similar structural motifs have shown significant antioxidant properties. For instance, studies have demonstrated that the presence of methoxy groups enhances radical scavenging capabilities, which may protect cells from oxidative stress .
- Anticancer Properties : Some derivatives of dibenzo[d,e]diazepines have been investigated for their potential anticancer effects. These compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .
- Neuroprotective Effects : There is growing interest in the neuroprotective capabilities of dibenzo[d,e]diazepines. Preliminary studies suggest that these compounds may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may act on various receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic processes, contributing to their therapeutic effects.
- Free Radical Scavenging : The structural features allow for effective scavenging of free radicals, reducing oxidative damage in cells.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antioxidant Activity : A study demonstrated that derivatives with multiple methoxy groups exhibited enhanced antioxidant activity compared to their unsubstituted counterparts. The DPPH assay indicated a significant reduction in free radical concentration at varying concentrations .
- Anticancer Evaluation : Research conducted on a series of dibenzo[d,e]diazepines showed promising results in inhibiting tumor growth in vitro and in vivo models. Mechanistic studies revealed that these compounds could induce G0/G1 phase cell cycle arrest in cancer cell lines .
- Neuroprotective Assessment : A recent investigation highlighted the neuroprotective effects of similar compounds against oxidative stress-induced neuronal death. The study concluded that these compounds could modulate neuroinflammatory responses .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
